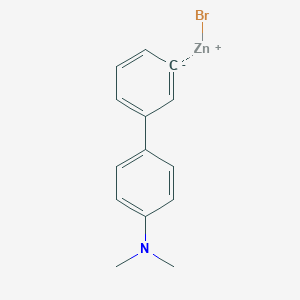
3-(4-Dimethylaminophenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-DIMETHYLAMINOPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. It is a solution of this compound in THF, a common solvent for organometallic reactions. This compound is known for its reactivity and utility in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-dimethylaminophenyl)phenylzinc bromide typically involves the reaction of 3-(4-dimethylaminophenyl)phenyl bromide with zinc in the presence of a suitable activator. The reaction is carried out in THF, which acts as both a solvent and a stabilizer for the organozinc compound. The general reaction can be represented as follows:
3-(4-dimethylaminophenyl)phenyl bromide+Zn→3-(4-dimethylaminophenyl)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity zinc and controlled reaction environments are crucial to prevent contamination and side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-dimethylaminophenyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) complexes are often used as catalysts in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize organozinc compounds.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
3-(4-dimethylaminophenyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-dimethylaminophenyl)phenylzinc bromide in chemical reactions involves the transfer of the phenyl group from zinc to the target molecule. This process is facilitated by the formation of a transient organopalladium intermediate in the case of palladium-catalyzed cross-coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in the substrate.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar types of reactions.
3-(4-Morpholinylmethyl)phenylmagnesium Bromide: A Grignard reagent with similar reactivity but different metal center (magnesium instead of zinc).
Uniqueness
3-(4-dimethylaminophenyl)phenylzinc bromide is unique due to the presence of the dimethylamino group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in reactions where electronic effects play a significant role.
Properties
Molecular Formula |
C14H14BrNZn |
|---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
bromozinc(1+);N,N-dimethyl-4-phenylaniline |
InChI |
InChI=1S/C14H14N.BrH.Zn/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12;;/h3-4,6-11H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
LGFPLFBOEGMYJK-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


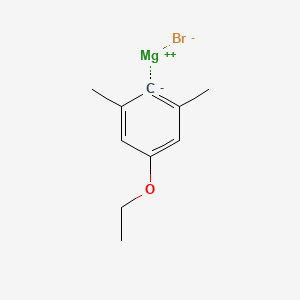
![5-methyl-3-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14882495.png)
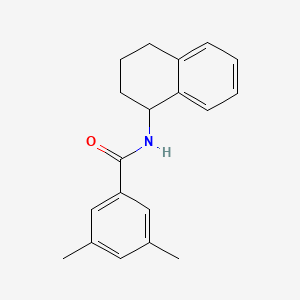
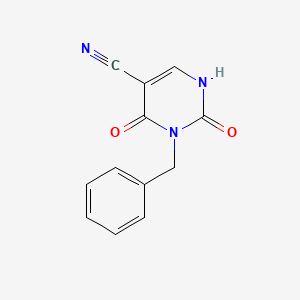
![6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14882510.png)
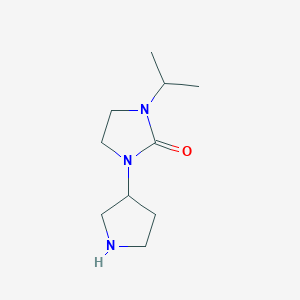
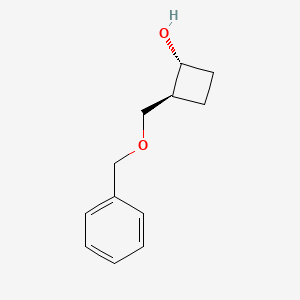
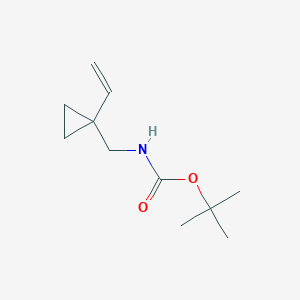
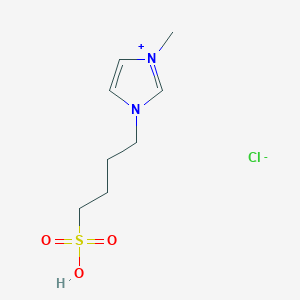
![6-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882535.png)


![[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14882544.png)

